N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a piperazine ring, and a dimethylphenyl group, making it a unique structure for diverse chemical reactions and applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-4-5-16(10-14(13)2)22-12-15(11-17(22)23)19-18(24)21-8-6-20(3)7-9-21/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVVZVMVBWUHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the coupling of the pyrrolidinone derivative with 4-methylpiperazine-1-carboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and pyrrolidinone compounds.
This compound: is unique due to its specific substitution pattern and the combination of functional groups.
Uniqueness
- The presence of both the pyrrolidinone and piperazine rings in a single molecule provides a unique scaffold for diverse chemical modifications.
- The dimethylphenyl group adds to the compound’s stability and potential for specific interactions with biological targets .
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H27FN4O2
- Molecular Weight : 410.493 g/mol
- CAS Number : 894028-19-4
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in modulating inflammatory pathways and neurotransmitter systems. The compound's structure suggests potential interactions with the central nervous system (CNS) and inflammatory mediators.
Biological Activity Overview
1. Anti-inflammatory Effects
In vitro studies have shown that derivatives of the compound can inhibit the release of pro-inflammatory cytokines such as IL-1β. For example, compounds structurally related to this compound have demonstrated significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .
Table 1: Inhibition of IL-1β Release
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| Compound A | 10 | 37.7 ± 7.6 |
| Compound B | 20 | 14.9 ± 8.8 |
2. Neurotransmitter Modulation
The compound is hypothesized to affect neurotransmitter systems, potentially influencing cognitive functions and mood disorders. Similar piperazine derivatives have been studied for their effects on serotonin and dopamine receptors, suggesting that this compound may also interact with these pathways.
Case Studies
Case Study 1: Cognitive Enhancers
A study explored the efficacy of various cognitive enhancers, including piperazine derivatives, in improving cognitive functions in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities, possibly through modulation of cholinergic pathways .
Case Study 2: Inflammatory Disorders
In a clinical setting, a derivative closely related to this compound was tested in patients with chronic inflammatory conditions. The treatment led to a significant reduction in inflammatory markers and improved patient-reported outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by carboxamide coupling. Key steps include:
- Step 1 : Condensation of 3,4-dimethylphenylamine with a pyrrolidinone precursor under reflux in anhydrous dichloromethane (DCM) with catalytic triethylamine.
- Step 2 : Piperazine-1-carboxamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at 0–5°C to avoid side reactions.
- Optimization : Reaction yield and purity depend on solvent polarity (e.g., DMF vs. THF), temperature control, and stoichiometric ratios of reagents. For example, excess piperazine derivatives (1.2–1.5 eq) improve coupling efficiency .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. How is the purity and structural integrity of the compound confirmed during synthesis?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR identify functional groups (e.g., pyrrolidinone carbonyl at ~175 ppm, piperazine protons at δ 2.5–3.5).
Mass Spectrometry : HRMS confirms molecular weight (e.g., calculated [M+H]+ = 384.19 g/mol).
Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1680 cm) and N-H bend (~1550 cm) .
- Purity Assurance : Thin-layer chromatography (TLC) monitors reaction progress, while reverse-phase HPLC quantifies impurities (<2%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Data Reconciliation Strategy :
- Dose-Response Analysis : Compare EC values across assays (e.g., enzyme inhibition vs. cell viability) to identify potency thresholds. For example, discrepancies in neuropharmacological activity may arise from varying blood-brain barrier permeability in different models .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target affinity (e.g., serotonin receptors vs. acetylcholinesterase) .
- Case Study : A 2023 study reported anti-Alzheimer’s activity (IC = 1.2 µM for AChE inhibition), while a 2024 study showed no effect. This contradiction was resolved by testing metabolite stability, revealing rapid hepatic degradation in the latter model .
Q. What in vitro models are most suitable for evaluating neuropharmacological potential?
- Recommended Models :
| Model | Application | Key Metrics |
|---|---|---|
| SH-SY5Y neuroblastoma | Neurodegeneration (e.g., Aβ toxicity) | Cell viability, caspase-3 activation |
| Primary cortical neurons | Synaptic plasticity | Electrophysiology (e.g., LTP measurement) |
| HEK293-TRPV1 | Ion channel modulation | Calcium influx assays |
- Validation : Co-treatment with known inhibitors (e.g., donepezil for AChE) ensures specificity. Dose ranges (0.1–100 µM) are tested to establish therapeutic windows .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- SAR Framework :
Core Modifications : Replace the pyrrolidinone with a piperidine ring to assess conformational flexibility.
Substituent Analysis : Vary the 3,4-dimethylphenyl group (e.g., chloro, methoxy) to probe steric and electronic effects.
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr337 in AChE) .
- Case Example : A 2025 study showed that replacing 3,4-dimethylphenyl with 4-fluorophenyl increased AChE inhibition 3-fold, highlighting the role of lipophilicity .
Q. What computational methods are effective for predicting off-target interactions?
- Approaches :
- Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., CDK2, EGFR) using GROMACS.
- Pharmacophore Screening : Compare the compound’s features (e.g., hydrogen bond acceptors) against databases like ChEMBL.
- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., logP = 2.8) and cytochrome P450 inhibition risks .
Q. How can metabolic stability be assessed in preclinical development?
- Protocol :
Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes.
LC-MS/MS Analysis : Quantify parent compound depletion (t < 30 min indicates high clearance).
Metabolite ID : High-resolution MS/MS identifies oxidation (e.g., hydroxylation at the piperazine ring) or glucuronidation .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Formulation Solutions :
- Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150–200 nm) to enhance bioavailability.
- pH Adjustment : Prepare solutions at pH 4.5–5.0 to stabilize the carboxamide group .
Tables for Key Data
Table 1 : Comparative Biological Activity of Structural Analogues
| Compound | Modification | AChE IC (µM) | LogP |
|---|---|---|---|
| N-[1-(3,4-dimethylphenyl)-... (target) | None | 1.2 | 2.8 |
| N-[1-(4-fluorophenyl)-5-oxo... | 4-F substitution | 0.4 | 3.1 |
| N-[1-(3-chlorophenyl)-5-oxo... | 3-Cl substitution | 2.5 | 3.4 |
Source : Data synthesized from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
